[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene
Description
Properties
Molecular Formula |
C15H21BrO |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
(4-bromo-3-cyclopropyl-3-methylbutoxy)methylbenzene |
InChI |
InChI=1S/C15H21BrO/c1-15(12-16,14-7-8-14)9-10-17-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
InChI Key |
GFGNCXIUPZOVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)(CBr)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Route 1: Vapor-Phase Bromination (Adapted from)
This method, optimized for 4-bromo-3-alkylanisoles, could be adapted for the butoxy chain:
Synthesis of 3-cyclopropyl-3-methylbutanol :
- Cyclopropanation of 3-methyl-1-buten-3-ol via Simmons-Smith reaction.
- Hydroboration-oxidation or epoxide ring-opening to introduce hydroxyl groups.
-
- React 3-cyclopropyl-3-methylbutanol vapor with bromine vapor at 10–200 mmHg and <100°C .
- Advantages : Minimizes dibromination (impurity <2.5%) and eliminates solvent use.
Etherification with Benzyloxymethyl Chloride :
- Williamson ether synthesis using NaH or K₂CO₃ as base.
| Step | Reagents/Conditions | Yield | Key Feature |
|---|---|---|---|
| 1 | CH₂I₂, Zn(Cu) | 60–70% | Cyclopropane formation |
| 2 | Br₂ (vapor), 50 mmHg | 85% | Low dibromide impurity |
| 3 | PhCH₂OCH₂Cl, K₂CO₃ | 90% | Mild conditions |
Route 2: Grignard-Mediated Cyclopropane Assembly (Inspired by)
This approach leverages Grignard reagents to construct the cyclopropane-bearing side chain:
Synthesis of 3-cyclopropyl-3-methylbutanone :
- React cyclopropylmagnesium bromide with methyl acetoacetate.
-
- Use NaBH₄ or LiAlH₄ to reduce the ketone to 3-cyclopropyl-3-methylbutanol.
-
- Treat with PBr₃ or HBr/AcOH to replace the terminal hydroxyl with bromine.
-
- Mitsunobu reaction with benzyl alcohol derivatives.
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Vapor-Phase | High purity, scalable | Requires specialized reactor setup |
| Grignard | Stereochemical control | Multi-step, lower overall yield |
Alternative Pathways
- Radical Bromination : NBS (N-bromosuccinimide) in CCl₄ for selective C4 bromination.
- Enzymatic Resolution : For enantioselective synthesis of chiral cyclopropane intermediates.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with hydroxyl or carbonyl groups.
Reduction: The corresponding hydrocarbon derivative.
Scientific Research Applications
[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated aromatic compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropyl group can influence the compound’s binding affinity and specificity. The ether linkage may also play a role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The sulfonyl group in 1-Bromo-3-(methylsulfonyl)benzene strongly withdraws electron density, reducing the benzene ring’s reactivity toward electrophilic substitution compared to the electron-donating ether group in the target compound.
- Acidity : 4-Bromo-3-methylbenzoic acid exhibits acidic properties (pKa ~2.8–3.5) due to its carboxylic acid group, unlike the neutral ether-based compounds.
Physicochemical Properties
Research Findings and Limitations
- Synthetic Challenges : The cyclopropyl group in the target compound complicates purification due to its strain-driven reactivity, unlike the more stable sulfonyl or chlorophenyl analogs.
- Data Gaps : Melting points and precise solubility data for the target compound are unavailable in public databases, necessitating further experimental characterization.
Biological Activity
[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a bromobenzene ring substituted with a cyclopropyl group and an ether functional group. Its structure can be represented as follows:
The presence of the bromine atom and the cyclopropyl moiety suggests potential interactions with biological targets, including enzymes and receptors.
Mechanisms of Biological Activity
Research indicates that [(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene may exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess significant antibacterial properties. For instance, compounds with brominated aromatic rings often demonstrate enhanced activity against Gram-positive bacteria due to their lipophilicity and ability to penetrate bacterial membranes .
- Anticancer Potential : The compound's structural analogs have been investigated for their ability to inhibit cancer cell proliferation. For example, certain brominated compounds have been linked to the inhibition of kinases involved in cell cycle regulation, leading to apoptosis in cancer cells .
Antimicrobial Studies
A study evaluated the antimicrobial effects of several brominated compounds, including those structurally related to [(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene. The findings indicated that these compounds exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 31.25 | S. aureus |
| Compound B | 62.5 | E. coli |
| Compound C | 40 | Methicillin-resistant S. aureus |
Anticancer Activity
In vitro studies demonstrated that similar compounds could induce cell cycle arrest in cancer cells by inhibiting key proteins involved in mitosis. For instance, a related compound was found to induce the formation of monopolar spindles in cancer cell lines, leading to cell death .
Case Study 1: Antimicrobial Efficacy
A recent investigation focused on the antibacterial properties of [(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene against multidrug-resistant organisms (MDROs). The study revealed significant zones of inhibition against resistant strains, suggesting that this compound could be a candidate for developing new antibiotics .
Case Study 2: Cancer Cell Line Analysis
In another study involving various cancer cell lines, [(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene was tested for its cytotoxic effects. The results indicated a dose-dependent decrease in viability among treated cells compared to controls, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene, and how can intermediates be validated?
- Methodology : A plausible route involves nucleophilic substitution or etherification. For example, reacting 3-cyclopropyl-3-methylbutanol with a brominating agent (e.g., PBr₃) to form 4-bromo-3-cyclopropyl-3-methylbutanol, followed by Williamson ether synthesis using benzyl chloride. Intermediate validation requires GC-MS for purity (e.g., >95% as per for similar bromoalkanes) and NMR (¹H/¹³C) to confirm regiochemistry and functional groups .
Q. How should researchers optimize purification for this compound, given its structural complexity?
- Methodology : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane, guided by TLC. For high-purity isolation (>97%), recrystallization in non-polar solvents (e.g., hexane) is recommended, analogous to brominated benzene derivatives in (e.g., 2-Bromobenzoic acid, purified to >97% via HPLC) .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodology :
- ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and benzyl ether linkages (δ 4.3–4.7 ppm).
- HRMS : Confirm molecular formula (e.g., C₁₃H₁₇BrO₂) with <5 ppm error.
- IR : Validate ether (C-O-C, ~1100 cm⁻¹) and aryl bromide (C-Br, ~600 cm⁻¹) bonds.
Reference for analogous compounds with precise mass data .
Advanced Research Questions
Q. How can conflicting NMR data for the cyclopropyl and branched ether moieties be resolved?
- Methodology :
- Variable Temperature (VT) NMR : Assess conformational flexibility of the cyclopropyl group, which may cause splitting at room temperature.
- 2D NMR (COSY, HSQC) : Map coupling between cyclopropyl and adjacent methyl/butoxy protons.
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian). Similar approaches are noted in for cyclopropyl-substituted bromobenzenes .
Q. What strategies mitigate side reactions during the bromination of 3-cyclopropyl-3-methylbutanol?
- Methodology :
- Controlled Reaction Conditions : Use NBS (N-bromosuccinimide) in CCl₄ at 0°C to minimize over-bromination.
- In Situ Monitoring : Track reaction progress via GC-MS to detect intermediates like 3-bromo derivatives (see for bromopropane optimization) .
- Protecting Groups : Temporarily protect hydroxyl groups with TBSCl (tert-butyldimethylsilyl chloride) to direct bromination to the desired position.
Q. How can computational chemistry predict reactivity in cross-coupling reactions involving this compound?
- Methodology :
- DFT Calculations : Model Suzuki-Miyaura coupling using Pd catalysts to predict activation energies for aryl bromide reactivity.
- Hammett Parameters : Correlate electron-withdrawing effects of the cyclopropyl and methyl groups with reaction rates.
Reference for substituent effects on brominated aromatics .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for analogous brominated ethers?
- Methodology :
- Phase Purity Analysis : Perform DSC (Differential Scanning Calorimetry) to detect polymorphs or impurities.
- Literature Cross-Validation : Compare data from peer-reviewed journals vs. commercial catalogs (e.g., reports bp 219–220°C for (3-Bromopropyl)benzene, while others may vary due to isomerism) .
Experimental Design Tables
| Parameter | Example Value | Reference |
|---|---|---|
| Synthetic Yield | 65–75% (optimized) | |
| Purity (HPLC/GC-MS) | >97% | |
| Boiling Point (bp) | ~220°C (estimated for similar ethers) | |
| Key NMR Shifts | δ 4.4 ppm (OCH₂C₆H₅) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
